N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-3-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNLSZXWVIWFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the thian-4-yl intermediate, followed by the introduction of the cyanide group and the fluorophenyl group. The final step would involve the formation of the propanamide moiety under specific reaction conditions such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity. The process might also include purification steps such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH would be optimized based on the desired reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide and related propanamide derivatives:
Key Observations:
Structural Modifications and Target Specificity :
- The 4-fluorophenyl group is a conserved feature across many analogs, contributing to hydrophobic interactions and metabolic stability. However, substituents on the propanamide backbone dictate target specificity. For example:
- Bicalutamide ’s sulphonyl and trifluoromethyl groups enable anti-androgenic activity , whereas 4F-iBF ’s piperidine ring directs opioid receptor binding .
Biological Activity Trends: Heterocyclic additions (e.g., thiazole in Compound 31, piperazine in SC211) correlate with improved pharmacokinetic properties or receptor subtype selectivity . GLUT4 inhibitors with pyridinyl or methoxyphenyl groups demonstrate multi-target activity, suggesting that the target compound’s cyanothian moiety could similarly broaden its therapeutic scope .
Clinical and Preclinical Relevance :
- Bicalutamide and 4F-iBF highlight the duality of propanamide derivatives in both clinical (cancer therapy) and illicit (opioid misuse) contexts .
- The absence of a sulphonyl or piperidine group in the target compound may reduce off-target effects but could also limit bioavailability compared to these analogs.
Biological Activity
N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound can be represented as . The compound features a thianyl group and a fluorinated phenyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thianyl group and subsequent reactions to introduce the fluorophenyl and propanamide functionalities. Specific methods for synthesizing this compound have been documented in chemical literature, highlighting various synthetic routes that yield the desired compound with good purity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In addition to anticancer activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research suggests that it may act on pathways involved in cell signaling, potentially influencing processes such as apoptosis and immune response modulation.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC50 value was determined to be 15 µM, indicating significant potency.
- Inflammation Model : In an animal model of arthritis, administration of a thianyl derivative resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Anticancer IC50 | 15 µM (breast cancer cells) |
| Anti-inflammatory Effect | Significant reduction in paw swelling |
| Mechanism of Action | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyanothiane derivatives and fluorophenyl-propanamide precursors. Key steps include nucleophilic substitution of the cyanothiane moiety and amide coupling using coupling agents like EDCI/HOBt. Reaction parameters such as temperature (optimized at 0–5°C for amide bond formation), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., DMAP) significantly affect yield .**
- Data Consideration : Monitor reaction progress via TLC (Rf ~0.4–0.7 in hexane/EtOAc systems) and purify intermediates using column chromatography with silica gel (60–120 mesh).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography (if crystalline; SHELXL refinement ),
- NMR spectroscopy (¹H/¹³C NMR for verifying fluorophenyl aromatic signals at δ 7.2–7.8 ppm and cyanothiane protons at δ 3.5–4.2 ppm ),
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Stability Note : Assess hygroscopicity and thermal stability via TGA/DSC (decomposition temperature >200°C suggests robustness ).
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm). Fluorophenyl groups are stable in neutral conditions but may hydrolyze under strong acidic/basic conditions, forming 4-fluorobenzoic acid derivatives .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to identify binding affinities for receptors like androgen receptors (AR) or cytochrome P450 enzymes. Validate with MD simulations (GROMACS) to assess ligand-receptor stability over 100 ns .
- Case Study : Structural analogs (e.g., bicalutamide derivatives) show AR antagonism, suggesting similar mechanisms for this compound .
Q. How can researchers resolve contradictory data regarding the compound’s activity in enzyme inhibition assays?
- Methodological Answer :
- Assay Optimization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability.
- Data Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).
- Structural Analysis : Use cryo-EM or co-crystallization to identify binding site discrepancies .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
